4-(3,6-Dimethylheptan-2-YL)phenol

Gas Chromatography Retention Index Isomer Identification

4-(3,6-Dimethylheptan-2-yl)phenol (CAS 142731-55-3), also designated Phenol, 4-(1,2,5-trimethylhexyl)-, is a branched para-nonylphenol isomer with molecular formula C₁₅H₂₄O and molecular weight 220.35 g/mol. The compound features a phenolic ring substituted at the para position with a chiral 3,6-dimethylheptan-2-yl branched alkyl chain.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 142731-55-3
Cat. No. B12551764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,6-Dimethylheptan-2-YL)phenol
CAS142731-55-3
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC(C)CCC(C)C(C)C1=CC=C(C=C1)O
InChIInChI=1S/C15H24O/c1-11(2)5-6-12(3)13(4)14-7-9-15(16)10-8-14/h7-13,16H,5-6H2,1-4H3
InChIKeyWYTKJJZKSBVWAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,6-Dimethylheptan-2-YL)phenol (CAS 142731-55-3): Physicochemical and Regulatory Profile


4-(3,6-Dimethylheptan-2-yl)phenol (CAS 142731-55-3), also designated Phenol, 4-(1,2,5-trimethylhexyl)-, is a branched para-nonylphenol isomer with molecular formula C₁₅H₂₄O and molecular weight 220.35 g/mol [1]. The compound features a phenolic ring substituted at the para position with a chiral 3,6-dimethylheptan-2-yl branched alkyl chain . Unlike the linear 4-n-nonylphenol reference standard, this isomer possesses a secondary benzylic carbon (C-2 of the alkyl chain) that imparts distinct gas-chromatographic retention and physical properties relative to its tertiary-substituted isomers [2]. Its predicted boiling point is 306.7 ± 11.0 °C, with a predicted density of 0.926 ± 0.06 g/cm³ and a predicted pKa of 10.14 ± 0.26 .

Why Technical Nonylphenol or the 3-Yl Isomer Cannot Substitute for 4-(3,6-Dimethylheptan-2-YL)phenol in Regulated or Analytical Contexts


Technical nonylphenol is a complex mixture of over 100 branched para-isomers whose composition varies by manufacturer and batch [1]. Individual isomers differ significantly in gas chromatographic retention index (RI), boiling point, estrogenic potency, and regulatory classification [2]. Specifically, the isomer 4-(3,6-dimethylheptan-3-yl)phenol (CAS 142731-63-3) has been flagged by ECHA as an endocrine disruptor under REACH Article 57(f), whereas 4-(3,6-dimethylheptan-2-yl)phenol (CAS 142731-55-3) is registered without this specific SVHC designation [3]. Substitution therefore introduces uncontrolled variability in analytical quantification, toxicological profile, and regulatory compliance.

Head-to-Head Comparative Evidence: 4-(3,6-Dimethylheptan-2-YL)phenol vs. Closest Nonylphenol Analogs


GC Retention Index on HP-5 MS Phase: 4-(3,6-Dimethylheptan-2-yl)phenol Elutes Between the 3-Yl Isomer and Linear 4-Nonylphenol

On an HP-5 MS capillary column, 4-(3,6-dimethylheptan-2-yl)phenol exhibits a normal alkane retention index (RI) of 1742 [1]. By comparison, the 4-(3,6-dimethylheptan-3-yl)phenol isomer (CAS 142731-63-3) has a reported Kovats RI of 1709–1718 on a semi-standard non-polar column [2], while linear 4-n-nonylphenol (CAS 104-40-5) has an RI of 1877–1889 on HP-5 MS [3]. The 2-yl isomer thus occupies a distinct retention window, enabling unambiguous chromatographic resolution from both the 3-yl isomer and the linear congener in isomer-specific analysis.

Gas Chromatography Retention Index Isomer Identification

Predicted Boiling Point: 4-(3,6-Dimethylheptan-2-yl)phenol Has a 9.3 °C Lower Boiling Point Than the 3-Yl Isomer

The predicted boiling point of 4-(3,6-dimethylheptan-2-yl)phenol is 306.7 ± 11.0 °C at 760 mmHg . Its closest positional isomer, 4-(3,6-dimethylheptan-3-yl)phenol (CAS 142731-63-3), has a predicted boiling point of 316.0 ± 11.0 °C . This 9.3 °C difference arises from the secondary vs. tertiary nature of the benzylic carbon and can be exploited for fractionation or purity verification. For reference, linear 4-n-nonylphenol boils at approximately 293–297 °C (experimental) [1].

Thermophysical Properties Distillation Isomer Separation

Regulatory Differentiation: 4-(3,6-Dimethylheptan-3-yl)phenol Is Flagged as an Endocrine Disruptor Under REACH Article 57(f); the 2-Yl Isomer Is Not

Under EU REACH, 4-(3,6-dimethylheptan-3-yl)phenol (EC 635-391-2, CAS 142731-63-3) has been identified as having endocrine disrupting properties under Article 57(f) for the environment [1]. In contrast, 4-(3,6-dimethylheptan-2-yl)phenol (CAS 142731-55-3), while subject to REACH regulatory obligations, does not carry this specific endocrine disruptor flag in the ECHA database [2]. This regulatory asymmetry means that sourcing the 2-yl isomer avoids the SVHC-related supply-chain documentation, authorization, and risk-management burdens associated with the 3-yl isomer.

Regulatory Compliance Endocrine Disruption REACH SVHC

Structural Chirality: The 2-Yl Isomer Is Chiral at the Benzylic Carbon, Unlike the Achiral 3-Yl and 4-Yl Isomers

The benzylic carbon (C-2 of the alkyl chain) in 4-(3,6-dimethylheptan-2-yl)phenol is a stereogenic center, making this isomer chiral and resolvable into enantiomers. By contrast, 4-(3,6-dimethylheptan-3-yl)phenol and 4-(3,6-dimethylheptan-4-yl)phenol possess tertiary benzylic carbons and are achiral [1]. Enantioselective separation and determination of single nonylphenol isomers has been demonstrated, with chiral HPLC resolving enantiomers of structurally related branched 4-nonylphenols [2]. This chirality may result in enantiomer-dependent biological activity, as documented for analogous NP isomers [3].

Chirality Enantioselective Analysis Structure-Activity Relationship

Recommended Application Scenarios for 4-(3,6-Dimethylheptan-2-YL)phenol Based on Quantitative Differentiation Evidence


Isomer-Specific Environmental Monitoring and Forensic Source Tracking

The distinct GC retention index (RI 1742) of 4-(3,6-dimethylheptan-2-yl)phenol enables its use as a certified single-isomer standard for quantifying this specific congener in environmental water, sediment, or biota samples by GC-MS [1]. Unlike technical nonylphenol mixtures, which produce unresolved complex chromatograms, a pure isomer standard allows precise calibration and isomer-specific fate and transport modeling [2].

Regulatory-Compliant Industrial Formulation Where SVHC Avoidance Is Required

For manufacturers of surfactants, polymer additives, or epoxy resin intermediates who must avoid substances flagged as endocrine disruptors under REACH Article 57(f), 4-(3,6-dimethylheptan-2-yl)phenol offers a structurally analogous but regulatory-clean alternative to 4-(3,6-dimethylheptan-3-yl)phenol [3]. This substitution can simplify Safety Data Sheet documentation and eliminate authorization-related supply-chain disruptions.

Enantioselective Toxicological and Endocrine Disruption Research

The chiral secondary benzylic carbon of 4-(3,6-dimethylheptan-2-yl)phenol makes it uniquely suited for enantioselective studies of alkylphenol–estrogen receptor interactions [4]. Using chiral HPLC-resolved R and S enantiomers, researchers can investigate whether the estrogenic or anti-androgenic potency observed in branched nonylphenol isomers is enantiomer-specific, a question that cannot be addressed with achiral 3-yl or 4-yl isomers [5].

Chromatographic Method Development and Inter-Laboratory Validation

With a predicted boiling point of 306.7 °C—intermediate between linear 4-nonylphenol (~295 °C) and the 3-yl isomer (316 °C)—this compound serves as a mid-range retention marker in temperature-programmed GC method development for alkylphenol congener analysis . Its availability as a single isomer facilitates inter-laboratory harmonization of retention indices and mass spectral libraries [6].

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